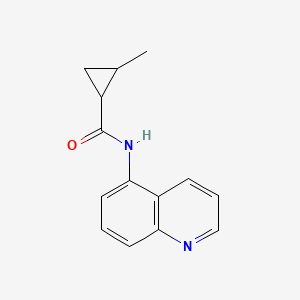
2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound belongs to the class of indole derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone is not fully understood. However, it has been suggested that this compound may act through various pathways such as the modulation of oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone possesses various biochemical and physiological effects. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antioxidant effects by scavenging free radicals and reducing oxidative stress. Furthermore, it has been suggested that 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone may possess neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone in lab experiments include its potential as a pharmacological agent for various diseases and its ability to modulate various biological pathways. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone. Firstly, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, studies are needed to investigate the potential side effects of this compound and its safety profile. Furthermore, studies are needed to optimize the synthesis of this compound and develop new derivatives with improved pharmacological properties. Finally, studies are needed to investigate the potential of this compound as a lead compound for drug development.
Métodos De Síntesis
The synthesis of 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone involves the reaction of 1-methyl-2-pyrrolidinone with indole-2-carboxaldehyde in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone has been extensively studied for its potential as a pharmacological agent. It has been shown to possess various biological activities such as anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-15-9-4-7-13(15)14(17)16-10-8-11-5-2-3-6-12(11)16/h2-7,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYZVRMSCZFFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)

![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)


![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)

